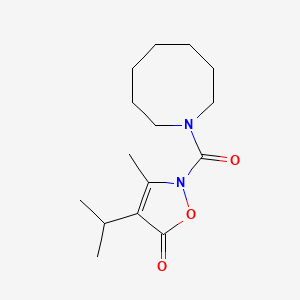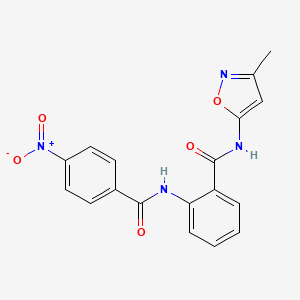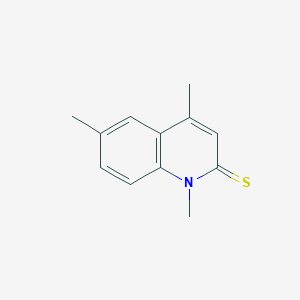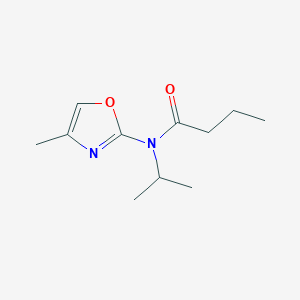
3,6,9,12,15-Pentaoxanonadecan-1-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is a chemical compound with the molecular formula C14H30O6. It is a member of the polyethylene glycol (PEG) family, which are compounds known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the carboxylic acid functionality. One common method involves the esterification of polyethylene glycol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15-Pentaoxanonadecan-1-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
3,6,9,12,15-Pentaoxanonadecan-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,6,9,12,15-Pentaoxanonadecan-1-oic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can modify the surface properties of biomolecules, enhancing their solubility and stability. It can also facilitate the transport of therapeutic agents across cell membranes, improving their bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: This compound is similar in structure but lacks the carboxylic acid functionality, making it less reactive in certain chemical reactions.
Pentaethylene glycol monobutyl ether: Another related compound, which has different applications due to its unique functional groups.
Uniqueness
3,6,9,12,15-Pentaoxanonadecan-1-oic acid is unique due to its combination of polyethylene glycol backbone and carboxylic acid functionality. This combination imparts the compound with both hydrophilic properties and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C14H28O7 |
|---|---|
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14(15)16/h2-13H2,1H3,(H,15,16) |
Clé InChI |
WZEXBGCBHMPWLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


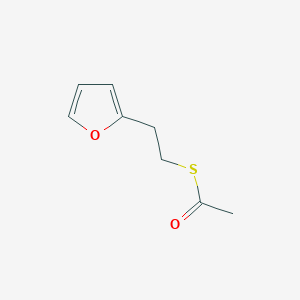
![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
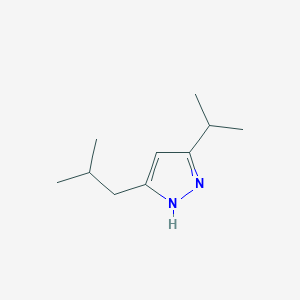
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
